molecular formula C5H9F2N B1458849 3-(Difluoromethyl)pyrrolidine CAS No. 1376435-67-4

3-(Difluoromethyl)pyrrolidine

Cat. No. B1458849
M. Wt: 121.13 g/mol
InChI Key: UZOUSFRKYIBWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-(Difluoromethyl)pyrrolidine is C5H9F2N . The molecular weight is 121.13 g/mol. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Physical And Chemical Properties Analysis

3-(Difluoromethyl)pyrrolidine is a solid compound . Its unique physical and chemical properties are due to the presence of the difluoromethyl group and the pyrrolidine ring.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines, which can be synthesized from pyrrolidine derivatives, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
    • Methods : The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Drug Discovery

    • Field : Drug Discovery .
    • Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods : The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
    • Results : Compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
  • Synthesis of Trifluoromethylpyridines

    • Field : Organic Chemistry .
    • Application : 3-(Difluoromethyl)pyrrolidine can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Methods : The synthesis involves the introduction of the difluoromethyl group at the meta- or para-position of pyridines .
    • Results : This method provides a new way to introduce fluorinated components into molecules .
  • Development of Succinate Dehydrogenase Inhibitors (SDHI) Fungicides

    • Field : Agrochemical Industry .
    • Application : A series of amide derivatives containing a pyrrolidine moiety were designed and synthesized as potential succinate dehydrogenase inhibitors (SDHI) fungicides .
    • Methods : The compounds were evaluated for their antifungal activities against several fungi .
    • Results : Some compounds showed excellent antifungal activities against the five fungi . Among them, compound 6 showed broad-spectrum inhibitory activities .
  • Development of New Succinate Dehydrogenase Inhibitors (SDHI) Fungicides

    • Field : Phytopathogenic Fungi Control .
    • Application : A series of amide derivatives containing a pyrrolidine moiety were designed and synthesized as potential succinate dehydrogenase inhibitors (SDHI) fungicides .
    • Methods : The compounds were evaluated for their antifungal activities against several fungi .
    • Results : Some compounds showed excellent antifungal activities against the five fungi. Among them, compound 6 showed broad-spectrum inhibitory activities .
    • Field : Organic Chemistry .
    • Application : 3-(Difluoromethyl)pyrrolidine can be used in the synthesis of pyridines with the difluoromethyl group at the meta- or para-position .
    • Methods : The synthesis involves the introduction of the difluoromethyl group at the meta- or para-position of pyridines .
    • Results : This method provides a new way to introduce fluorinated components into molecules .

properties

IUPAC Name

3-(difluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOUSFRKYIBWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethyl)pyrrolidine
Reactant of Route 2
3-(Difluoromethyl)pyrrolidine
Reactant of Route 3
3-(Difluoromethyl)pyrrolidine
Reactant of Route 4
3-(Difluoromethyl)pyrrolidine
Reactant of Route 5
3-(Difluoromethyl)pyrrolidine
Reactant of Route 6
3-(Difluoromethyl)pyrrolidine

Citations

For This Compound
3
Citations
E Pfund, T Lequeux - Synthesis, 2017 - thieme-connect.com
Pyrrolidines and their derivatives are of great interest in medicinal chemistry and organic synthesis. Fluoropyrrolidines and (fluoroalkyl)pyrrolidines have been utilized in the preparation …
Number of citations: 14 www.thieme-connect.com
XL Qiu, FL Qing - Synthesis, 2004 - thieme-connect.com
Methyl (2S, 4S)-N-tert-butoxycarbonyl-4-difluoromethylpyroglutamate (9a) was synthesized from trans-4-hydroxy-l-proline (5). Compound 9a was converted to (5S, 3S)-N-…
Number of citations: 14 www.thieme-connect.com
T Tejero, I Delso, P Merino - Chemical Synthesis of Nucleoside …, 2013 - Wiley Online Library
Nucleoside analogues in which the endocyclic oxygen atom of the furanose ring has been replaced by a nitrogen atom are referred to as aza‐nucleosides. Despite the huge body of …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.